molecular formula C20H22FN3O3S B2737561 N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923685-29-4

N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2737561
CAS No.: 923685-29-4
M. Wt: 403.47
InChI Key: GILLJTZHDGOFGM-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a pyrazoline core substituted with a butanoyl group at position 1, a 3-fluorophenyl group at position 5, and a methanesulfonamide moiety attached to a phenyl ring at position 3 (Fig. 1).

Properties

IUPAC Name

N-[3-[2-butanoyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-3-6-20(25)24-19(15-8-4-9-16(21)11-15)13-18(22-24)14-7-5-10-17(12-14)23-28(2,26)27/h4-5,7-12,19,23H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILLJTZHDGOFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be achieved through a multi-step process involving the following general steps:

  • Formation of the Dihydropyrazole Ring: : This can be carried out by reacting a hydrazine derivative with a 1,3-diketone in the presence of a suitable catalyst under mild temperature conditions.

  • Introduction of the Fluorophenyl Group: : Using aromatic substitution reactions, the fluorophenyl moiety can be attached to the dihydropyrazole ring.

  • Butanoylation: : The dihydropyrazole intermediate can undergo butanoylation using butanoyl chloride in the presence of a base such as pyridine.

  • Attachment of the Methanesulfonamide Group: : Finally, a sulfonamide coupling reaction can introduce the methanesulfonamide group, often employing methanesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

In industrial settings, the synthesis might be optimized for scale and efficiency, utilizing continuous flow chemistry methods, high-throughput screening for optimal catalysts, and in-line purification techniques to streamline the production process. The reaction conditions are tailored to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo a variety of chemical reactions, including:

  • Oxidation: : This might convert the butanoyl group to a carboxyl group.

  • Reduction: : Potentially reduces the pyrazole ring to a pyrazoline ring.

  • Substitution: : Particularly on the fluorophenyl ring where the fluorine atom can be replaced with other substituents.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.

  • Reduction: : Employing hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Utilizing halogenation reagents, organolithium compounds, or Grignard reagents under controlled temperatures.

Major Products

  • Oxidation: : Carboxylated derivatives.

  • Reduction: : Reduced forms of the dihydropyrazole ring.

  • Substitution: : Various derivatives depending on the incoming substituent.

Scientific Research Applications

N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is explored for its potential in several scientific domains:

  • Chemistry: : Utilized as a building block for designing novel molecules and investigating reaction mechanisms.

  • Biology: : Studied for its potential biochemical activity and interactions with biological macromolecules.

  • Medicine: : Evaluated for therapeutic potential in drug discovery, specifically for targeting certain proteins or pathways in diseases.

  • Industry: : Used in the development of specialty chemicals and advanced materials, leveraging its unique functional groups for specific applications.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action depends on its interaction with specific molecular targets:

  • Enzymatic Inhibition: : It may act as an inhibitor for certain enzymes by binding to their active sites.

  • Receptor Modulation: : The compound might interact with cell surface receptors, influencing signal transduction pathways.

  • Ion Channels: : Potential regulation of ion channel activity by binding to key sites within the channel proteins.

Comparison with Similar Compounds

Structural Variations and Pharmacophore Analysis

The pyrazoline scaffold is a common pharmacophore in antiviral and anti-inflammatory agents. Substitutions at positions 1, 3, and 5 significantly influence binding affinity and metabolic stability. Below is a comparative analysis of key analogs:

Compound Name R1 (Position 1) R5 (Position 5) R3 (Phenyl Substituent) Key Findings
Target Compound : N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Butanoyl 3-fluorophenyl Methanesulfonamide Exhibits strong binding to MPXV DPol (ΔG = -9.2 kcal/mol) and stable MD simulations .
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzoyl 2-ethoxyphenyl Methanesulfonamide Higher binding affinity (ΔG = -10.1 kcal/mol) due to benzoyl’s aromatic interactions with Leu631 in DPol .
N-{3-[1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Isobutyryl 2-methylphenyl Methanesulfonamide Moderate activity; 2-methylphenyl enhances hydrophobicity but reduces polar interactions.
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 4-chlorobenzenesulfonyl 3-fluorophenyl Methanesulfonamide Chlorobenzenesulfonyl group improves metabolic stability but may increase toxicity.
N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Methylsulfonyl 4-(dimethylamino)phenyl Methanesulfonamide Dimethylamino group enhances solubility but reduces membrane permeability.

Key Observations :

  • R1 Substituents: Acyl groups (e.g., benzoyl, butanoyl) enhance binding via hydrophobic interactions, while sulfonyl groups (e.g., 4-chlorobenzenesulfonyl) improve stability but may limit bioavailability .
  • R5 Substituents : Electron-withdrawing groups (e.g., 3-fluorophenyl) improve target engagement, whereas electron-donating groups (e.g., 2-ethoxyphenyl) optimize π-π stacking .
  • R3 Methanesulfonamide : A conserved moiety across analogs, critical for hydrogen bonding with viral protease active sites .

Antiviral Activity and Mechanism

The target compound and its analogs were evaluated against MPXV proteins using in silico approaches:

  • Molecular Docking : The target compound showed a binding energy (ΔG) of -9.2 kcal/mol with DPol, slightly lower than the benzoyl analog (-10.1 kcal/mol) but superior to isobutyryl derivatives (-8.5 kcal/mol) .
  • MD Simulations : The 3-fluorophenyl group in the target compound minimized conformational deviations (<1.5 Å RMSD), suggesting stable target engagement .
  • Metabolite Interactions : Unlike sulfentrazone (a triazole herbicide with a similar sulfonamide group), the target compound lacks dichlorophenyl groups, reducing off-target risks .

Biological Activity

N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a complex structure that includes both aromatic and heterocyclic components. Its molecular formula is C19H22FN3O2S, with a molecular weight of approximately 373.46 g/mol. The structure is conducive to various interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and tumor growth.
  • Receptor Modulation : It may bind to receptors that modulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Antitumor Activity

Research has demonstrated that several pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been effective against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial action .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the antitumor effects of a series of pyrazole derivatives, including this compound. Results indicated that these compounds inhibited the proliferation of cancer cells in vitro and in vivo models through apoptosis induction.
  • Anti-inflammatory Mechanism :
    • Another study investigated the anti-inflammatory properties of pyrazole derivatives in a murine model of arthritis. The results showed significant reduction in paw swelling and inflammatory markers in treated groups compared to controls.
  • Antimicrobial Screening :
    • A comprehensive antimicrobial screening demonstrated that the compound exhibited moderate to strong activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 125 μg/mL depending on the bacterial strain tested .

Data Tables

Biological ActivityTargetEffectReference
AntitumorBRAF(V600E), EGFRInhibition of cell proliferation
Anti-inflammatoryCOX, LOXReduction in inflammatory markers
AntimicrobialE. coli, S. aureusMIC 31.25 - 125 μg/mL

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